rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
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Overview
Description
rac-(3R,4R)-1-azabicyclo[221]heptane-3-carboxylic acid hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride typically involves the use of Diels-Alder reactions, which are well-known for creating bicyclic structures. The reaction conditions often require specific temperatures and catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography to obtain the pure product. The exact methods can vary depending on the desired yield and purity requirements.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action for rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
- rac-(1R,3R,4S)-2-[(tert-butoxy)carbonyl]-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- rac-(1R,2R,3R,4S)-3-tert-butylbicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
rac-(3R,4R)-1-azabicyclo[221]heptane-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure
Properties
CAS No. |
202585-84-0 |
---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.6 |
Purity |
0 |
Origin of Product |
United States |
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